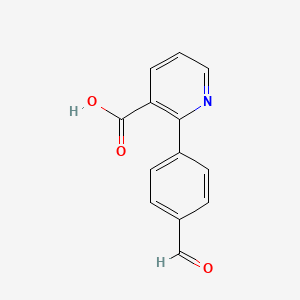

2-(4-Formylphenyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-14-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBATKZFSKSRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476075 | |

| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-30-9 | |

| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Formylphenyl Nicotinic Acid

Established Synthetic Pathways and Routes

The synthesis of 2-(4-Formylphenyl)nicotinic acid is primarily achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone technique. This approach allows for the strategic formation of the carbon-carbon bond between the pyridine (B92270) and phenyl rings.

Conventional Multi-Step Synthetic Strategies

The most common and established route to this compound involves a multi-step sequence. A key strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated nicotinic acid derivative and a formylphenylboronic acid. Typically, 2-chloronicotinic acid serves as the pyridine-containing precursor, which is coupled with 4-formylphenylboronic acid.

This reaction is generally carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or a pre-formed palladium complex, and a suitable ligand, often a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃). A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid. The choice of solvent can vary, with common options including dimethoxyethane (DME), toluene, and aqueous mixtures.

An alternative multi-step approach could involve the synthesis of 2-(4-methylphenyl)nicotinic acid first, followed by the oxidation of the methyl group to a formyl group. However, this method can present challenges in achieving selective oxidation without affecting other parts of the molecule.

Targeted Syntheses Employing Specific Precursors

The success of the synthesis of this compound is highly dependent on the availability and reactivity of its specific precursors.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Chemical Structure | Role in Synthesis |

| 2-Chloronicotinic acid |  | Provides the nicotinic acid core with a leaving group for cross-coupling. |

| 4-Formylphenylboronic acid |  | Provides the 4-formylphenyl group and the boron functionality for transmetalation in the Suzuki-Miyaura coupling. |

| 2-Bromonicotinic acid |  | An alternative to 2-chloronicotinic acid, potentially offering different reactivity. |

The synthesis of these precursors is well-documented. For instance, 2-chloronicotinic acid can be prepared from nicotinic acid through various chlorination methods. 4-Formylphenylboronic acid is commercially available or can be synthesized from 4-bromobenzaldehyde. The reactivity of these precursors is a critical factor, with aryl bromides and iodides generally showing higher reactivity in Suzuki-Miyaura couplings than aryl chlorides.

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its derivatives can be approached from both convergent and divergent perspectives.

A convergent synthesis involves the independent synthesis of the two main fragments, the substituted pyridine and the substituted phenyl ring, which are then coupled together in a late-stage step. The Suzuki-Miyaura reaction is a prime example of a convergent approach, where 2-chloronicotinic acid and 4-formylphenylboronic acid are prepared separately and then combined to form the final product. This strategy is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to produce a variety of related compounds. For example, one could synthesize a core 2-arylnicotinic acid ester and then introduce the formyl group or other functionalities at a later stage. This approach is particularly useful for creating libraries of related compounds for screening purposes. Starting from a key intermediate like methyl 2-(4-methylphenyl)nicotinate, one could perform various transformations on the methyl group (e.g., oxidation to an aldehyde or carboxylic acid) or the ester (e.g., hydrolysis, amidation) to generate a diverse set of derivatives.

Emerging Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, sustainability, and environmental impact of chemical processes. These innovations are also being applied to the synthesis of nicotinic acid derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to several key areas of improvement.

One major focus is the replacement of traditional, often hazardous, organic solvents with more environmentally benign alternatives. For Suzuki-Miyaura reactions, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are being explored. acs.orgnih.gov The use of aqueous media is particularly attractive due to its low cost, non-flammability, and reduced environmental impact. tandfonline.com

Another green approach is the use of solvent-free or catalyst-free reaction conditions. nih.gov Microwave-assisted synthesis has also emerged as a green technology, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.govrsc.org

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalysis is at the heart of modern synthetic chemistry, and the development of more efficient and robust catalysts is a continuous effort. For the synthesis of this compound via Suzuki-Miyaura coupling, significant research has been directed towards improving the palladium-based catalytic systems.

The use of heterogeneous catalysts, such as palladium on activated carbon (Pd/C), offers a significant advantage in terms of catalyst recovery and reuse, which is a key principle of green chemistry. acs.orgmdpi.commdpi.com These catalysts can often be separated from the reaction mixture by simple filtration, reducing the contamination of the product with residual metal. acs.org

Furthermore, the development of highly active and stable palladium-ligand complexes allows for lower catalyst loadings, which reduces costs and the environmental burden associated with precious metals. Research has shown that sterically hindered phosphine ligands can be particularly effective for the coupling of challenging substrates like chloropyridines. acs.org

As an alternative to palladium, there is growing interest in using more abundant and less expensive base metals like nickel for cross-coupling reactions. nih.gov Nickel-based catalysts have shown promise in coupling a range of substrates, including heterocyclic compounds, in greener solvents. nih.gov

Another area of catalytic innovation is the direct C-H activation, which could potentially offer a more atom-economical route to biaryl compounds by avoiding the need for pre-functionalized starting materials like haloarenes and boronic acids. While still an area of active research, C-H activation holds significant promise for future synthetic strategies.

Below is a table summarizing various catalytic systems that can be employed for the synthesis of 2-aryl-nicotinic acids, which is the key step in producing this compound.

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling of Halonicotinic Acids

| Catalyst System | Ligand | Base | Solvent | Key Advantages |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃, K₂CO₃ | DME, Toluene | Conventional and well-established. |

| Pd/C | None or PPh₃ | Na₂CO₃, K₂CO₃ | Water, Ethanol/Water | Heterogeneous, recyclable catalyst, greener solvent options. acs.orgmdpi.com |

| Pd₂(dba)₃ | Buchwald or other bulky phosphine ligands | K₃PO₄, Cs₂CO₃ | Dioxane, THF | High activity for challenging substrates, lower catalyst loading. |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF, t-Amyl alcohol | Use of a less expensive base metal, green solvents. nih.gov |

| Pd(OAc)₂ | None | K₂CO₃ | Ethanol/Water | Microwave-assisted, rapid reaction times. nih.gov |

Flow Chemistry and Automated Synthesis Applications

The integration of flow chemistry and automated synthesis represents a significant advancement in the manufacturing of complex molecules like this compound. These technologies offer improved control over reaction parameters, enhanced safety, and greater consistency compared to traditional batch processing.

While specific literature on the flow synthesis of this compound is emerging, the principles can be extrapolated from methodologies applied to related nicotinic acid derivatives. For instance, continuous-flow reactors, such as packed-bed reactors, have been successfully used for the biotransformation of 3-cyanopyridine (B1664610) to nicotinic acid. frontiersin.org In one study, an immobilized nitrilase enzyme in a packed-bed reactor achieved complete conversion of the substrate over 30 days of continuous operation. frontiersin.org This approach highlights the potential for developing a similar enzymatic or chemo-catalytic continuous process for the final hydrolysis step in a this compound synthesis.

Automated synthesis has been demonstrated in the preparation of radiolabeled nicotinic acid derivatives for medical imaging. nih.gov For example, the automated synthesis of 6-[¹⁸F]FPy-T140, a ligand for the CXCR4 receptor, involves the conjugation of a fluorine-18 (B77423) labeled nicotinic acid N-hydroxysuccinimide ester with a peptide precursor. nih.gov The entire process, from fluorination to purification, was completed in 90 minutes with high radiochemical purity (>99%), showcasing the efficiency and reproducibility of automated systems. nih.gov Such automated platforms could be adapted for the synthesis of this compound, particularly for coupling reactions like the Suzuki-Miyaura reaction, which is a common method for forming the biaryl bond in the molecule's backbone.

Optimization of Synthetic Processes and Reaction Conditions

Optimizing the synthesis of this compound is crucial for maximizing efficiency and ensuring the economic viability of its production. This involves a systematic study of reaction parameters, strategies to improve yield and purity, and the development of scalable protocols.

Reaction Parameter Studies (e.g., Temperature, Pressure, Solvent Effects)

The synthesis of nicotinic acid and its derivatives is highly sensitive to reaction conditions. Studies on analogous processes provide insight into the key parameters that would need to be optimized for this compound.

Temperature: Temperature is a critical factor. In the gas-phase oxidation of picoline derivatives to form nicotinic acids, temperatures can range from 260°C to 380°C. nih.gov For instance, pilot-scale tests using a V₂O₅-TiO₂ catalyst were conducted at 260–290°C. nih.gov For liquid-phase reactions, such as the hydrolysis of a nitrile precursor, temperatures are typically lower. The hydrolysis of 2,6-chloro-3-cyano-4-trifluoromethylpyridine using a sodium hydroxide (B78521) solution is performed at reflux for 6 hours. google.com

Pressure: Pressure is another significant variable, especially in gas-phase reactions or hydrogenations. The hydrogenolysis of a chlorinated pyridine precursor to produce 4-trifluoromethylnicotinic acid was carried out under a hydrogen pressure of 1.8 MPa. google.com In the synthesis of nicotinic acid from 3-methylpyridine (B133936) using supercritical water, a pressure of 22 MPa was employed. nih.gov

Solvent Effects: The choice of solvent is crucial for reaction success. In a patent describing the synthesis of N-(4-formylphenyl)-phenothiazine, triethylamine (B128534) was used not only as a base but also as a solvent to fully dissolve the starting material before refluxing. google.com For coupling reactions like the Suzuki-Miyaura reaction, a mixture of solvents is often required to dissolve both the organic and inorganic reagents.

The following table summarizes reaction parameters from related nicotinic acid syntheses, which would inform the optimization of the this compound synthesis.

Table 1: Reaction Parameter Examples in Nicotinic Acid Synthesis| Reaction Type | Reactant(s) | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Gas-Phase Oxidation | 3-Methylpyridine | V₂O₅-TiO₂ | 260–290 | Atmospheric | N/A | 75% Yield | nih.gov |

| Supercritical Water Oxidation | 3-Methylpyridine | MbBr₂ | 380 | 22 | Water | 95% Selectivity | nih.gov |

| Hydrogenolysis | 2,6-chloro-3-cyano-4-trifluoromethylpyridine | 5% Pd/C | 80 | 1.8 | Ethanol, Triethylamine | 52.5% Yield | google.com |

Strategies for Yield Enhancement and Purity Improvement

Improving the yield and purity of this compound requires careful consideration of catalysts, reaction pathways, and purification methods.

A primary strategy for yield enhancement is the selection of an optimal catalyst. In the industrial production of nicotinic acid via ammoxidation of 3-picoline, various catalytic systems have been explored. A catalyst composed of V₂O₅, Sb₂O₅, Cr₂O₃, and TiO₂ achieved a 98.6% yield with 100% conversion. nih.gov For the Suzuki-Miyaura coupling step often used to synthesize the biaryl structure, palladium catalysts are standard, and screening different palladium sources and ligands is essential for maximizing yield.

One of the key challenges in synthesizing this compound is the potential for competitive hydrolysis of the formyl group, especially under basic conditions used in coupling or hydrolysis steps. Protecting the aldehyde, for example as an acetal (B89532), during problematic steps and then deprotecting it later is a common strategy to prevent this side reaction and improve the final yield of the desired product.

Purity is enhanced through optimized purification techniques. The final product of the nicotinic acid synthesis via gas-phase oxidation is often purified by desublimation at 160–200°C to achieve a purity of 99.5%. nih.gov For lab-scale and more complex derivatives, recrystallization is a common method. For instance, 3-cyano-4-trifluoromethylpyridine was purified by recrystallization from a petroleum ether and ethyl acetate mixture. google.com The use of ion-exchange chromatography has also been reported to separate nicotinic acid from its amide, resulting in a high-purity product. nih.gov

Development of Scalable Synthetic Protocols

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. A scalable protocol for this compound would likely favor robust and well-understood reactions.

The industrial production of nicotinic acid itself offers valuable lessons in scalability. The gas-phase oxidation of 3-picoline is a continuous process that is well-suited for large-scale manufacturing due to its use of air as an inexpensive oxidant and the ability to recover energy from the exothermic reaction. nih.gov This process is conducted in a fluidized bed reactor, a technology designed for large-scale, continuous operation. nih.gov

For a multi-step synthesis like that required for this compound, a convergent approach is often more scalable than a linear one. This would involve synthesizing the two key fragments—the nicotinic acid core and the 4-formylphenyl moiety—separately and then coupling them in a final, high-yielding step. The Suzuki-Miyaura coupling is well-suited for this purpose and is widely used in industrial pharmaceutical synthesis.

The development of a scalable protocol also necessitates the use of safe and environmentally benign reagents and solvents where possible, aligning with the principles of green chemistry. nih.gov For example, replacing hazardous solvents or developing catalytic processes that reduce waste are key considerations for industrial applications. nih.gov The use of enzymatic methods, which operate under mild aqueous conditions, is also a highly attractive scalable strategy. frontiersin.org

Chemical Reactivity and Derivatization Strategies of 2 4 Formylphenyl Nicotinic Acid

Reactivity of the Formyl Group

The formyl group, an aldehyde attached to a phenyl ring, is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles.

Carbonyl Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Carbonyl condensation reactions are cornerstone transformations in organic synthesis for the formation of new carbon-carbon bonds. The formyl group of 2-(4-formylphenyl)nicotinic acid readily participates in these reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base as a catalyst. wikipedia.orgorganicchemistrydata.org This reaction is a modification of the aldol (B89426) condensation and leads to the formation of an α,β-unsaturated product. wikipedia.org The active methylene compound can be, for example, diethyl malonate, malononitrile, or cyanoacetic acid. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.org

| Active Methylene Compound | Catalyst | Product | Reference |

| Malononitrile | Piperidine (B6355638) | 2-(4-(2,2-dicyanovinyl)phenyl)nicotinic acid | researchgate.net |

| Ethyl Cyanoacetate | Gallium Chloride | 2-(4-(2-cyano-2-ethoxycarbonylvinyl)phenyl)nicotinic acid | researchgate.net |

| Barbituric Acid | Pyridine | 2-(4-((5-barbiturylidene)methyl)phenyl)nicotinic acid | wikipedia.org |

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmnstate.edu The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgpressbooks.pub The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. organic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

| Wittig Reagent | Base | Product | Reference |

| Methyltriphenylphosphonium bromide | n-Butyllithium | 2-(4-vinylphenyl)nicotinic acid | wikipedia.org |

| Ethyl (triphenylphosphoranylidene)acetate | N/A (Stabilized ylide) | (E)-ethyl 3-(4-(2-(carboxy)pyridin-3-yl)phenyl)acrylate | organic-chemistry.org |

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to a carbonyl compound. wikipedia.org In the context of this compound, it would typically undergo a crossed or mixed aldol reaction where it acts as the electrophilic aldehyde partner. organicchemistrydata.orgwikipedia.org To avoid self-condensation of the enolizable partner, the reaction is often performed with a non-enolizable aldehyde like this compound. wikipedia.org The initial product is a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to form an α,β-unsaturated carbonyl compound, a transformation known as the aldol condensation. masterorganicchemistry.comyoutube.com

| Enolizable Ketone | Base | Aldol Adduct | Reference |

| Acetone | Sodium Hydroxide (B78521) | 2-(4-(3-hydroxy-3-methyl-1-oxobutyl)phenyl)nicotinic acid | wikipedia.org |

| Cyclohexanone | LDA | 2-(4-(1-hydroxy-2-oxocyclohexyl)methylphenyl)nicotinic acid | organicchemistrydata.org |

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be selectively oxidized to a carboxylic acid group without affecting the nicotinic acid moiety. This transformation is crucial for the synthesis of dicarboxylic acid derivatives. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and nitric acid. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions. For instance, the oxidation of 3-methylpyridine (B133936) with agents like KMnO₄ can yield nicotinic acid. nih.gov A similar strategy can be envisioned for the formyl group of the target molecule.

| Oxidizing Agent | Reaction Conditions | Product | Reference |

| Potassium Permanganate (KMnO₄) | Basic, heat | 2-(4-carboxyphenyl)nicotinic acid | nih.gov |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 2-(4-carboxyphenyl)nicotinic acid | General Aldehyde Oxidation |

Chemoselective Reduction Reactions to Alcohol Derivatives

The formyl group can be chemoselectively reduced to a primary alcohol (hydroxymethyl group) in the presence of the carboxylic acid. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carboxylic acid. The selective reduction allows for the synthesis of hydroxy-acid derivatives.

| Reducing Agent | Solvent | Product | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol/Water | 2-(4-(hydroxymethyl)phenyl)nicotinic acid | General Aldehyde Reduction |

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Ethanol | 2-(4-(hydroxymethyl)phenyl)nicotinic acid | General Aldehyde Reduction |

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles. These reactions lead to the formation of a new single bond to the carbonyl carbon and the conversion of the carbonyl double bond to a hydroxyl group upon workup. Examples of nucleophiles include Grignard reagents, organolithium compounds, and cyanide ions.

| Nucleophile | Subsequent Workup | Product | Reference |

| Methylmagnesium bromide (CH₃MgBr) | H₃O⁺ | 2-(4-(1-hydroxyethyl)phenyl)nicotinic acid | General Grignard Reaction |

| Sodium Cyanide (NaCN) | H₃O⁺ | 2-(4-(cyano(hydroxy)methyl)phenyl)nicotinic acid (a cyanohydrin) | General Cyanohydrin Formation |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group on the pyridine ring is a key site for functionalization, primarily through reactions at the carbonyl carbon. These transformations allow for the introduction of various functional groups, which can significantly alter the physicochemical properties of the parent molecule.

Esterification and Amidation Reactions for Functionalization

Esterification is a common reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst. This reaction converts the carboxylic acid into an ester. The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide range of derivatives. A patent describes the preparation of nicotinic acid esters by reacting nicotinic acid with an alcohol and sulfuric acid. google.com

| Alcohol | Catalyst | Product | Reference |

| Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Methyl 2-(4-formylphenyl)nicotinate | google.com |

| Ethanol (C₂H₅OH) | Thionyl Chloride (SOCl₂) then Ethanol | Ethyl 2-(4-formylphenyl)nicotinate | General Esterification |

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent. Direct reaction with an amine at high temperatures is also possible. A patented method describes the preparation of nicotinic acid amide from nicotinic acid via an ester intermediate followed by treatment with ammonium (B1175870) hydroxide. google.com

| Amine | Coupling Agent/Conditions | Product | Reference |

| Ammonia (NH₃) | Heat or via ester | 2-(4-formylphenyl)nicotinamide | google.com |

| Aniline (C₆H₅NH₂) | DCC (Dicyclohexylcarbodiimide) | N-phenyl-2-(4-formylphenyl)nicotinamide | General Amidation |

Activation Strategies for Carboxylic Acid Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of derivatives, most notably esters and amides. However, direct reaction with alcohols or amines is often inefficient due to the low electrophilicity of the carbonyl carbon and the acidic nature of the proton, which can lead to salt formation with basic amines. Consequently, activation of the carboxylic acid is a crucial first step to enhance its reactivity towards nucleophilic acyl substitution.

A common and effective strategy for this activation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols and amines, to form the corresponding esters and amides in high yields.

Alternatively, carbodiimide-mediated coupling reactions are widely employed for the formation of amide bonds. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to furnish the desired amide. This method is particularly advantageous for its mild reaction conditions.

Acid-catalyzed esterification, also known as the Fischer esterification, represents another viable pathway. In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates the attack of an alcohol nucleophile, leading to the formation of an ester. The presence of electron-withdrawing groups on the carboxylic acid can increase the rate of esterification. youtube.com

The following table summarizes common activation strategies and subsequent transformations of the carboxylic acid group in this compound.

| Activation Reagent | Intermediate | Subsequent Nucleophile | Product |

| Thionyl chloride (SOCl₂) | Acyl chloride | Alcohol (R'OH) | Ester |

| Thionyl chloride (SOCl₂) | Acyl chloride | Amine (R'R''NH) | Amide |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Amine (R'R''NH) | Amide |

| Sulfuric acid (H₂SO₄) | Protonated carboxylic acid | Alcohol (R'OH) | Ester |

Decarboxylation Studies and Pyridine Ring Modification

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental reaction in organic chemistry. For aromatic carboxylic acids, this transformation typically requires forcing conditions, such as high temperatures, often in the presence of a catalyst. The thermal decarboxylation of nicotinic acid itself to yield pyridine is a well-established process. stackexchange.com For 2-aryl nicotinic acids, decarboxylation can be promoted under various conditions, including oxidative decarboxylation. For instance, the use of a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) in the presence of sodium azide (B81097) can facilitate the oxidative decarboxylation of 2-aryl carboxylic acids to the corresponding nitriles at room temperature. organic-chemistry.org

Catalytic methods employing transition metals have also been developed for the decarboxylation of aromatic carboxylic acids. These methods often proceed under milder conditions and can offer greater functional group tolerance. For example, silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids.

It is important to note that the conditions required for decarboxylation could potentially lead to side reactions involving the formyl group or the pyridine ring. Therefore, careful optimization of reaction parameters is crucial to achieve the desired transformation selectively.

Modification of the pyridine ring can also be achieved through reactions that involve the carboxylic acid functionality. For instance, certain cyclization reactions may be initiated at the carboxylic acid group, leading to the formation of fused heterocyclic systems. The specific pathways and products would be highly dependent on the chosen reagents and reaction conditions.

Transformations Involving the Nicotinic Acid Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The presence of the carboxylic acid and the bulky phenyl group at the 2-position also plays a significant role in directing the outcome of these transformations.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions, which are meta to the nitrogen atom. In the case of this compound, the 2-position is already substituted. The carboxylic acid at the 3-position is a deactivating group and a meta-director. The phenyl group at the 2-position is also a deactivating group towards electrophilic attack on the pyridine ring. Therefore, electrophilic substitution on the pyridine ring of this molecule is expected to be challenging and would likely occur at the 5-position, if at all.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to be introduced on the phenyl ring at one of the positions ortho to the formyl group. youtube.com Similarly, halogenation with a halogen in the presence of a Lewis acid would likely result in substitution on the phenyl ring. masterorganicchemistry.com

The predicted regioselectivity for electrophilic aromatic substitution is summarized below:

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Formyl-3-nitrophenyl)nicotinic acid |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-formylphenyl)nicotinic acid |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. In this compound, the 2-position is already occupied. Nucleophilic attack at the 4- or 6-positions would be facilitated by the presence of a good leaving group at these positions.

A common strategy to introduce nucleophiles to the pyridine ring is to first convert it to a pyridine N-oxide, which activates the 2- and 4-positions towards nucleophilic attack. Another approach involves the use of pre-functionalized nicotinic acid derivatives. For instance, starting from a 2-halonicotinic acid, a Suzuki-Miyaura cross-coupling reaction with an appropriately substituted phenylboronic acid can be employed to construct the 2-arylpyridine scaffold. This approach offers a versatile route to a wide range of 2-aryl nicotinic acid derivatives.

Direct nucleophilic substitution on the pyridine ring of this compound without a leaving group is generally difficult. However, under forcing conditions with strong nucleophiles, such reactions may be possible.

Pyridine N-Oxidation and Reduction Studies

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting N-oxide is a versatile intermediate. The N-oxide functionality activates the 2- and 4-positions of the pyridine ring towards both electrophilic and nucleophilic attack. For instance, nitration of pyridine N-oxide occurs readily at the 4-position. Furthermore, the N-oxide can be deoxygenated to regenerate the pyridine ring, making it a useful activating and directing group.

The formation of the N-oxide of this compound may be influenced by the steric hindrance of the bulky phenyl group at the 2-position. However, N-oxidation of 2-substituted pyridines is a known transformation.

The pyridine ring can also be reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere. The conditions required for this reduction are generally harsh and may also lead to the reduction of the formyl group to a hydroxymethyl group or a methyl group, and potentially the carboxylic acid to an alcohol. Achieving selective reduction of only the pyridine ring in the presence of these other reducible functional groups would be a significant chemoselectivity challenge.

Multi-functional Group Reactivity and Chemoselectivity Control

The presence of three distinct functional groups—carboxylic acid, aldehyde, and a substituted pyridine ring—in this compound necessitates careful control of reaction conditions to achieve selective transformations. The relative reactivity of these groups will dictate the outcome of a given reaction.

For instance, when considering reduction reactions, the formyl group is generally more easily reduced than the carboxylic acid. Therefore, selective reduction of the aldehyde to an alcohol can be achieved using milder reducing agents such as sodium borohydride (NaBH₄) at low temperatures. This reagent will typically not reduce the carboxylic acid or the pyridine ring.

Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the formyl group and the carboxylic acid to the corresponding alcohols. As mentioned earlier, the pyridine ring can also be reduced under catalytic hydrogenation conditions, which may also affect the other functional groups.

The carboxylic acid can be selectively transformed in the presence of the aldehyde by first converting it into a less reactive derivative, such as an ester. The ester is generally less susceptible to reduction by mild reducing agents than the aldehyde. Alternatively, protecting the aldehyde group as an acetal (B89532) would allow for a wider range of reactions to be performed on the carboxylic acid and pyridine ring without affecting the formyl group. The protecting group can then be removed under acidic conditions to regenerate the aldehyde.

Achieving chemoselectivity in electrophilic aromatic substitution is also a key consideration. As discussed, the phenyl ring is more activated towards electrophilic attack than the pyridine ring. Therefore, reactions like nitration or halogenation are expected to occur selectively on the phenyl ring.

The following table provides a general overview of the expected chemoselectivity for some common transformations.

| Reagent/Condition | Reactive Functional Group(s) | Expected Major Product |

| NaBH₄, low temp. | Formyl | 2-(4-(Hydroxymethyl)phenyl)nicotinic acid |

| LiAlH₄ | Formyl, Carboxylic acid | (3-(4-(Hydroxymethyl)phenyl)pyridin-2-yl)methanol |

| H₂, Pd/C | Pyridine ring, Formyl | 2-(4-(Hydroxymethyl)phenyl)piperidine-3-carboxylic acid |

| SOCl₂ | Carboxylic acid | 2-(4-Formylphenyl)nicotinoyl chloride |

| HNO₃, H₂SO₄ | Phenyl ring | 2-(4-Formyl-3-nitrophenyl)nicotinic acid |

| m-CPBA | Pyridine nitrogen | This compound N-oxide |

By carefully choosing reagents, reaction conditions, and employing protecting group strategies, it is possible to selectively manipulate the different functional groups within the this compound framework, thus providing access to a wide range of structurally diverse derivatives.

Orthogonal Protection and Deprotection Strategies

In the synthesis of complex molecules derived from this compound, the differential reactivity of the carboxylic acid and aldehyde functionalities necessitates a carefully planned protection strategy. Orthogonal protection allows for the selective masking and demasking of one functional group in the presence of the other, enabling sequential chemical modifications at specific sites. nih.govwikipedia.org

The aldehyde group is generally more susceptible to nucleophilic attack and reduction than the carboxylic acid. Therefore, it is often the first group to be protected. A common and effective method for protecting aldehydes is the formation of acetals, typically by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. jove.comlibretexts.org These cyclic acetals are stable under a wide range of reaction conditions, including those that are basic, oxidative, and reductive. jove.com

The carboxylic acid can be protected as an ester. The choice of ester is critical for ensuring orthogonality. For instance, a benzyl (B1604629) ester can be employed, which is stable to the acidic conditions used for acetal formation and removal but can be selectively cleaved by hydrogenolysis. Alternatively, a tert-butyl ester can be used, which is stable to a variety of conditions but can be removed with a strong acid, such as trifluoroacetic acid. wikipedia.org

This orthogonal approach provides a robust strategy for the stepwise derivatization of this compound, as illustrated in the following table:

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |

| Aldehyde | 1,3-Dioxolane (from ethylene glycol) | Ethylene glycol, p-toluenesulfonic acid (catalytic), Dean-Stark trap | Mild aqueous acid (e.g., HCl, oxalic acid) | Stable to basic, oxidative, and reductive conditions used for ester manipulation. |

| Carboxylic Acid | Benzyl ester | Benzyl alcohol, DCC/DMAP or benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Stable to mild acidic and basic conditions used for acetal manipulation. |

| Carboxylic Acid | tert-Butyl ester | Isobutylene, acid catalyst or tert-butyl bromide, base | Trifluoroacetic acid (TFA) | Stable to hydrogenolysis and mild basic conditions. |

This strategic use of protecting groups allows chemists to selectively perform reactions at either the carboxylic acid or the aldehyde position without interference from the other, thereby enabling the synthesis of complex, multifunctional molecules.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The concurrent presence of aldehyde and carboxylic acid functionalities in this compound opens up possibilities for elegant and efficient tandem or cascade reactions. These reactions, in which multiple bonds are formed in a single operation without the isolation of intermediates, are highly valued in organic synthesis for their atom economy and ability to rapidly build molecular complexity.

A hypothetical yet chemically plausible cascade reaction could be initiated by a condensation reaction at the formyl group. For example, a Knoevenagel condensation with an active methylene compound, such as malononitrile, in the presence of a base would yield a vinyl-substituted intermediate. This intermediate is then primed for an intramolecular cyclization.

The newly formed electron-withdrawing group on the vinylidene moiety can activate the molecule for a subsequent intramolecular reaction. Under specific conditions, the nitrogen of the pyridine ring or the carboxylic acid group could act as an intramolecular nucleophile, leading to the formation of a new heterocyclic ring system. For instance, an intramolecular Michael addition followed by cyclization and aromatization could lead to the formation of fused polycyclic aromatic systems.

Another potential tandem reaction could involve an initial intramolecular esterification or amidation, followed by a cyclization involving the formyl group. For example, conversion of the carboxylic acid to an activated species could be followed by reaction with an appropriate bifunctional reagent, setting the stage for a subsequent intramolecular reaction with the aldehyde.

The following table outlines a speculative tandem reaction sequence:

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Knoevenagel Condensation | Malononitrile, piperidine (catalytic), reflux in ethanol | 2-(4-(2,2-dicyanovinyl)phenyl)nicotinic acid |

| 2 | Intramolecular Cyclization/Dehydrogenation | High temperature, acid or base catalyst | Fused polycyclic heterocyclic compound |

Such tandem strategies, by leveraging the inherent reactivity of the multiple functional sites within this compound, provide a powerful avenue for the efficient synthesis of novel and complex chemical scaffolds.

Applications of 2 4 Formylphenyl Nicotinic Acid in Advanced Chemical Research

A Keystone in Complex Molecular Synthesis

The strategic placement of a formylphenyl group on the nicotinic acid framework endows 2-(4-Formylphenyl)nicotinic acid with the ability to serve as a linchpin in the assembly of diverse and intricate molecular structures. Its utility spans the creation of novel heterocyclic frameworks, the assembly of extended polyaromatic systems, and the construction of sophisticated macrocyclic and cage-like compounds.

Forging New Heterocyclic Systems

The dual reactivity of this compound provides a powerful platform for the synthesis of a variety of heterocyclic systems. The formyl group can readily participate in condensation reactions with a range of nucleophiles, while the carboxylic acid moiety can be engaged in cyclization reactions, often in a sequential or one-pot manner. This facilitates the construction of fused and polycyclic heterocyclic scaffolds. For instance, derivatives of nicotinic acid are instrumental in synthesizing various heterocyclic compounds, including those with significant biological activities. researchgate.netchemistryjournal.net

Building Polyaromatic and Fused-Ring Architectures

The aromatic character of both the pyridine (B92270) and phenyl rings in this compound makes it a suitable precursor for the synthesis of larger polyaromatic and fused-ring systems. The formyl group can act as a handle for further aromatic ring annulation through reactions like the Friedländer annulation or various condensation-cyclization strategies. While specific examples directly employing this compound are not extensively documented in readily available literature, the general principles of using functionalized bi-aryl compounds in the construction of polycyclic aromatic hydrocarbons are well-established.

Crafting Macrocyclic and Cage Compounds

The defined geometry and reactive functional groups of this compound make it an attractive component for the bottom-up synthesis of macrocycles and cage compounds. The directional nature of the bonds and the potential for multiple connection points allow for the rational design of large, cyclic structures. For example, the principles of using di-functional building blocks in macrocyclization reactions are widely applied in the synthesis of complex structures like calixarenes and cryptands. Although direct synthesis of such structures from this compound is not explicitly detailed, its structural motifs are analogous to those used in established macrocyclic syntheses.

Contributions to the Advancement of Medicinal Chemistry

In the realm of medicinal chemistry, this compound and its derivatives are of significant interest. The inherent biological relevance of the nicotinic acid scaffold, combined with the synthetic versatility of the formylphenyl group, provides a fertile ground for the discovery of new therapeutic agents.

Designing Novel Scaffolds for Potential Bioactive Molecules

The 2-arylnicotinic acid framework is a recognized privileged scaffold in drug discovery, with numerous derivatives exhibiting a range of biological activities. researchgate.netchemistryjournal.net The formyl group on the phenyl ring of this compound offers a convenient point for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. For instance, nicotinic acid derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. nih.gov The ability to readily modify the formyl group allows for the exploration of structure-activity relationships and the optimization of lead compounds.

| Potential Bioactive Scaffold | Key Structural Features | Potential Therapeutic Area |

| Substituted Nicotinamides | Amide linkage at the carboxylic acid position | Anti-inflammatory, Anticancer |

| Schiff Base Derivatives | Imine formation at the formyl group | Antimicrobial, Anticancer |

| Heterocyclic Adducts | Cyclization involving both functional groups | Various therapeutic targets |

Developing Ligands for Metal Complexes in Research

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can act as coordination sites for metal ions, making it a promising ligand for the synthesis of metal complexes. The additional formyl group provides a site for post-coordination modification or for influencing the electronic properties and, consequently, the reactivity and photophysical properties of the resulting metal complexes. The development of metal-organic frameworks (MOFs) using functionalized nicotinic acid ligands is an area of active research, with potential applications in gas storage, catalysis, and sensing. researchgate.net

| Metal Ion | Potential Coordination Mode | Research Application |

| Transition Metals (e.g., Cu, Zn, Co) | Bidentate (N, O-carboxylate) | Catalysis, Sensing |

| Lanthanide Metals (e.g., Eu, Tb) | Multidentate, with potential for formyl group interaction | Luminescent probes, Bio-imaging |

| Platinum Group Metals (e.g., Pt, Pd) | Coordination to the pyridine nitrogen | Anticancer drug development |

Precursor in Radiopharmaceutical Development (e.g., PET Tracers, building block for related compounds)

The development of novel radiopharmaceuticals, particularly for Positron Emission Tomography (PET), is crucial for advancing molecular imaging and diagnosing diseases at an early stage. PET tracers are molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423), that can visualize and quantify biological processes in vivo. The chemical structure of this compound makes it a promising precursor for the synthesis of new PET tracers.

Nicotinic acid and its derivatives have been investigated for their roles in various physiological processes, and some have been successfully developed into PET imaging agents. nih.govnih.gov For instance, nicotinic acid derivatives have been used to enhance the uptake of [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) in myocardial PET imaging. nih.gov The nicotinic acid scaffold in this compound can serve as a recognition element for specific biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.govfrontiersin.orgmdpi.com

The formyl group and the carboxylic acid group on the this compound molecule offer versatile handles for radiolabeling. The carboxylic acid can be converted into an activated ester or amide, which can then be coupled with a radiolabeled amine or other nucleophile. nih.govacs.org Alternatively, the formyl group can undergo reductive amination with a radiolabeled amine or react with a radiolabeled hydrazine (B178648) to form a stable hydrazone linkage. These reactions provide efficient pathways for incorporating a positron-emitting isotope, such as ¹⁸F, into the molecule. nih.govresearchgate.netmdpi.com

The bifunctional nature of this compound allows for a modular approach to PET tracer design. One functional group can be used to attach the radiolabel, while the other can be modified to tune the pharmacokinetic properties of the tracer, such as its solubility, biodistribution, and clearance from the body. This flexibility is highly desirable in the development of targeted imaging agents with optimal in vivo performance. nih.gov

Table 1: Potential Radiolabeling Strategies for this compound

| Functional Group | Radiolabeling Reaction | Resulting Linkage |

| Carboxylic Acid | Amide coupling with a radiolabeled amine | Amide |

| Carboxylic Acid | Esterification with a radiolabeled alcohol | Ester |

| Formyl Group | Reductive amination with a radiolabeled amine | Amine |

| Formyl Group | Hydrazone formation with a radiolabeled hydrazine | Hydrazone |

| Formyl Group | Oxime formation with a radiolabeled hydroxylamine | Oxime |

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The ability of molecules to self-assemble into complex architectures is at the heart of many biological processes and has inspired the development of novel functional materials. This compound, with its distinct hydrogen-bonding and coordination sites, is an excellent candidate for the construction of sophisticated supramolecular structures. nih.gov

The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable and robust supramolecular synthons. These synthons can then self-assemble into a variety of architectures, such as tapes, sheets, and three-dimensional networks, driven by hydrogen bonding interactions. The formyl group can also participate in weaker C-H···O hydrogen bonds, further directing the packing of the molecules in the solid state. The interplay between these different non-covalent interactions allows for the rational design of crystalline materials with specific topologies and properties. Bifunctional molecules are particularly interesting in supramolecular chemistry as they can lead to the formation of complex, interpenetrated networks. rsc.orgrsc.org

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have attracted immense interest due to their high porosity, large surface areas, and potential applications in gas storage, separation, catalysis, and sensing. The carboxylic acid group of this compound is an ideal coordinating group for a wide range of metal ions, making it a suitable linker for the synthesis of coordination polymers and MOFs. alfa-chemistry.comcd-bioparticles.netresearchgate.netcd-bioparticles.net

The geometry and connectivity of the resulting framework can be tuned by the choice of the metal ion and the reaction conditions. researchgate.net The formyl group, while not as strong a coordinating group as the carboxylate, can remain as a pendant functional group within the pores of the MOF. bohrium.com This pendant aldehyde functionality can then be used for post-synthetic modification, allowing for the introduction of other chemical groups to tailor the properties of the MOF for specific applications. For example, the formyl groups could be used to anchor catalytic species or to create specific binding sites for guest molecules. nih.govrsc.orgresearchgate.net

Table 2: Potential Metal-Organic Frameworks with this compound as a Linker

| Metal Ion | Potential MOF Structure | Potential Application |

| Zinc(II) | Porous 3D framework | Gas storage, catalysis |

| Copper(II) | Layered 2D material | Separation, sensing |

| Lanthanide(III) | Luminescent framework | Optical sensing, bio-imaging |

| Zirconium(IV) | Highly stable framework | Catalysis in harsh conditions |

The well-defined cavities and channels within supramolecular assemblies and MOFs can be designed to encapsulate guest molecules. The formyl groups lining the pores of a MOF constructed from this compound could provide specific interaction sites for polar guest molecules through dipole-dipole interactions or hydrogen bonding. This could lead to the development of selective host-guest systems for the recognition and sensing of small organic molecules. Furthermore, the bifunctional nature of the linker could be exploited to create "molecular glue" type systems where the formyl and carboxyl groups cooperatively bind to a guest molecule. youtube.com

Materials Science Research

The unique chemical functionalities of this compound also make it a valuable monomer for the synthesis of advanced functional materials, such as polymers and dendrimers. These materials can be designed to have specific properties for a wide range of applications, including drug delivery, catalysis, and electronics.

The formyl and carboxylic acid groups of this compound can be utilized in various polymerization reactions. The carboxylic acid can be converted to an acid chloride or ester, which can then undergo condensation polymerization with a diamine or diol to form polyesters or polyamides. britannica.com The formyl group can participate in reactions such as Wittig reactions or aldol (B89426) condensations to create polymers with conjugated backbones, which may exhibit interesting electronic and optical properties. researchgate.net

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. youtube.com The bifunctionality of this compound allows it to be used as a building block in both convergent and divergent dendrimer synthesis strategies. For example, the carboxylic acid could be reacted with a multifunctional core, and the formyl groups on the periphery could then be used for further branching or for the attachment of functional molecules. researchgate.netnih.govnih.gov The resulting dendrimers could have a high density of functional groups on their surface, making them suitable for applications such as drug delivery carriers, where the surface groups can be used to attach targeting ligands or therapeutic agents. biosyn.com

Table 3: Potential Polymers and Dendrimers from this compound

| Polymer/Dendrimer Type | Synthetic Route | Potential Properties |

| Polyester | Condensation polymerization with a diol | Biodegradable, biocompatible |

| Polyamide | Condensation polymerization with a diamine | High thermal stability, mechanical strength |

| Conjugated Polymer | Wittig or aldol polymerization | Electronic conductivity, luminescence |

| Dendrimer | Convergent or divergent synthesis | High functional group density, drug delivery potential |

Precursor Development for Optoelectronic and Responsive Materials

The quest for novel materials with tunable optical, electronic, and responsive properties is a major driver in materials science. The molecular structure of this compound makes it a promising precursor for the development of sophisticated materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which have applications in fields ranging from sensing to energy storage.

The pyridine carboxylic acid component of the molecule is a well-established ligand for the construction of MOFs. researchgate.netuniversityofgalway.ienih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, forming extended, crystalline networks. The specific geometry and electronic properties of the this compound ligand can influence the topology and functionality of the resulting MOF. rsc.org The presence of the formylphenyl group provides an additional layer of functionality. This aldehyde group can remain as a pendant functional group within the pores of the MOF, available for post-synthetic modification, or it can participate in the formation of the framework itself, leading to more complex structures.

In the realm of COFs, which are constructed entirely from organic building blocks linked by covalent bonds, the aldehyde group of this compound is of primary importance. Aldehydes are common precursors in the synthesis of COFs, typically reacting with amines to form stable imine linkages. rsc.org The combination of an aldehyde with a pyridine carboxylic acid within the same molecule opens up possibilities for creating multifunctional COFs. For instance, the aldehyde can be used for the primary framework construction, while the pyridine and carboxylic acid moieties can impart properties such as pH-responsiveness or catalytic activity. Materials based on nicotinic acid have been explored for their pH-responsive properties in drug delivery systems. nih.gov

The development of materials that respond to external stimuli, such as light, pH, or the presence of specific analytes, is another area where this compound could be a valuable precursor. The interaction between the carboxylic acid and pyridine groups can be sensitive to pH changes, potentially leading to conformational changes in materials incorporating this molecule. rsc.orgrsc.org Furthermore, the extended π-system of the formylphenyl group can be exploited in the design of materials with interesting photophysical properties, which is a key aspect of optoelectronic materials. researchgate.net

| Material Class | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Ligand for metal coordination | Gas storage, catalysis, sensing |

| Covalent Organic Frameworks (COFs) | Monomer for covalent bond formation | Optoelectronics, energy storage, separation |

| Responsive Polymers | Functional monomer | Drug delivery, sensors, actuators |

Analytical Derivatization Reagent Development in Chemical Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method, such as improved detectability or chromatographic separation. psu.edu The functional groups present in this compound—an aldehyde, a carboxylic acid, and a pyridine ring—make it a promising candidate for development as a derivatization reagent.

The aldehyde group is known to react with primary and secondary amines to form Schiff bases (imines). This reaction is widely used in the derivatization of biogenic amines and amino acids for analysis by High-Performance Liquid Chromatography (HPLC). nih.govthermofisher.com Reagents like o-phthalaldehyde (B127526) are commonly used for this purpose, often in the presence of a thiol, to produce highly fluorescent derivatives. researchgate.netlibretexts.org Similarly, this compound could be employed to "tag" amine-containing analytes. The introduction of the phenyl and pyridine rings would likely enhance the UV absorbance of the resulting derivative, facilitating detection.

The carboxylic acid and pyridine functionalities could further modulate the properties of the derivatized analyte. The carboxylic acid could be used to introduce a negative charge, which could be beneficial for separation by techniques like capillary electrophoresis or for improving solubility in certain mobile phases. The pyridine ring, a basic moiety, can act as a catalyst in certain reactions and can also influence the chromatographic behavior of the derivative. caltech.edu For instance, in the derivatization of alcohols, pyridine is often used as a catalyst to increase the reactivity of hydroxyl groups. caltech.edunih.govresearchgate.net

The table below outlines the potential derivatization reactions for this compound with different classes of analytes.

| Analyte Functional Group | Derivatization Reaction | Potential Analytical Advantage |

| Primary/Secondary Amine | Schiff base formation with the aldehyde group | Enhanced UV detection, altered polarity for improved chromatographic separation |

| Alcohol | Esterification with the carboxylic acid group (potentially catalyzed by the pyridine) | Introduction of a chromophore, improved volatility for Gas Chromatography (GC) |

| Thiol | Similar reactivity to alcohols | Introduction of a chromophore |

The development of this compound as a derivatization reagent would require optimization of reaction conditions, such as pH, temperature, and reaction time, to ensure complete and reproducible derivatization. nih.gov The stability of the resulting derivatives would also need to be thoroughly investigated to ensure the reliability of the analytical method.

Mechanistic Investigations of Reactions Involving 2 4 Formylphenyl Nicotinic Acid

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for a compound like 2-(4-formylphenyl)nicotinic acid would fundamentally rely on a combination of spectroscopic and computational methods to identify and characterize the transient species and pathways involved in its chemical transformations.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry) for Reaction Pathway Confirmation

Spectroscopic techniques are indispensable for tracking the progress of a reaction and identifying the structures of starting materials, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for monitoring the transformation of the formyl and carboxylic acid groups, as well as changes in the aromatic rings. For instance, in a reduction of the aldehyde, the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a new signal for a hydroxymethyl group would be observed.

Infrared (IR) Spectroscopy: IR spectroscopy would allow for the observation of changes in key functional groups. The strong carbonyl (C=O) stretching frequencies of the aldehyde (around 1700 cm⁻¹) and the carboxylic acid (around 1680-1710 cm⁻¹) would be key indicators of reaction progress.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of intermediates and products, thereby confirming their elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed to detect and characterize transient species.

A hypothetical reaction pathway, such as the conversion of the formyl group to an oxime, would be confirmed by the appearance of a new N-OH proton signal in the ¹H NMR spectrum and a C=N stretching vibration in the IR spectrum, along with the corresponding molecular ion peak in the mass spectrum.

Computational Chemistry Studies of Reaction Transition States and Energetics

In the absence of direct experimental observation of highly reactive intermediates, computational chemistry provides invaluable insights.

Density Functional Theory (DFT): DFT calculations would be a powerful tool to model the potential energy surface of a reaction involving this compound. This would allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products.

Transition State Theory: By locating the transition state structures, chemists can understand the stereoelectronic requirements of the reaction and predict the activation energy, which is directly related to the reaction rate. For example, in a Suzuki coupling reaction to modify the phenyl ring, computational studies could help to elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps.

The following table illustrates the type of data that would be generated from such computational studies for a hypothetical reaction.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | DFT/B3LYP/6-31G | 0.0 | C=O bond length (aldehyde), C-C bond lengths |

| Transition State 1 (e.g., Nucleophilic Attack) | DFT/B3LYP/6-31G | +15.2 | Partially formed C-Nu bond, elongated C=O bond |

| Intermediate 1 | DFT/B3LYP/6-31G | -5.8 | Tetrahedral geometry at the former formyl carbon |

| Transition State 2 (e.g., Proton Transfer) | DFT/B3LYP/6-31G | +8.1 | Elongated O-H bond, partially formed new O-H bond |

| Product | DFT/B3LYP/6-31G* | -20.5 | Final product geometry |

This is a hypothetical data table for illustrative purposes.

Kinetic Studies of Chemical Transformations

Kinetic studies are essential to determine the rate of a chemical reaction and its dependence on various factors such as concentration, temperature, and catalysts. For this compound, one could study the kinetics of its esterification, amidation, or the reactions of its formyl group. By systematically varying the concentration of reactants and monitoring the reaction progress over time (e.g., using UV-Vis spectroscopy or HPLC), the rate law and rate constants could be determined. This information is critical for optimizing reaction conditions and understanding the reaction mechanism.

Stereochemical Aspects and Chirality Induction in Synthetic Applications

The structure of this compound is achiral. However, reactions at the formyl group or the carboxylic acid could potentially introduce chirality. For example, the reduction of the formyl group with a chiral reducing agent could lead to the formation of a chiral alcohol. The study of stereochemical outcomes would involve:

Use of Chiral Reagents or Catalysts: Employing chiral auxiliaries, reagents, or catalysts to induce asymmetry in the product.

Analysis of Stereoisomers: Using techniques like chiral HPLC or NMR with chiral shift reagents to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products.

Understanding the factors that control stereoselectivity is a key aspect of modern synthetic chemistry, enabling the synthesis of enantiomerically pure compounds.

Future Directions and Emerging Research Opportunities for 2 4 Formylphenyl Nicotinic Acid

Exploration of Unconventional Synthetic Pathways and Catalysis

While traditional cross-coupling methods have been the mainstay for synthesizing bi-aryl compounds like 2-(4-Formylphenyl)nicotinic acid, future research is poised to explore more efficient, sustainable, and unconventional synthetic routes. The industrial production of related compounds like nicotinic acid is increasingly moving from harsh chemical methods to biocatalytic processes. frontiersin.orgnih.gov This shift highlights a significant opportunity for developing enzymatic or chemo-enzymatic pathways for the target molecule's synthesis.

Key Research Thrusts:

Biocatalysis: The use of nitrile-metabolizing enzymes or engineered microorganisms could offer a green alternative to traditional synthesis. frontiersin.orgnih.gov Research could focus on identifying or engineering enzymes capable of regioselectively coupling a phenylacetaldehyde (B1677652) precursor with a pyridine (B92270) derivative or performing late-stage functionalization.

Photoredox Catalysis: Visible-light-mediated catalysis presents an opportunity for forging the carbon-carbon bond between the phenyl and pyridine rings under mild conditions, potentially reducing waste and energy consumption compared to classical thermal methods.

Flow Chemistry: Continuous flow synthesis can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a continuous process for this compound would be a significant step towards efficient industrial production.

Novel Catalyst Development: Research into new ligand designs for transition metal catalysts (e.g., Palladium, Nickel) could lead to higher yields, lower catalyst loadings, and improved tolerance to the functional groups present in the molecule. mdpi.com For instance, developing catalysts that are not poisoned by the pyridine nitrogen or that can operate in greener solvents would be highly beneficial.

A comparative table of potential synthetic strategies is presented below.

| Synthesis Strategy | Potential Advantages | Research Challenges |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. frontiersin.org | Enzyme discovery and engineering, substrate scope limitations, process optimization. |

| Photoredox Catalysis | Use of renewable energy (light), ambient temperature reactions, unique reaction pathways. | Catalyst stability, scalability, quantum yield optimization. |

| Continuous Flow Chemistry | Precise process control, enhanced safety, ease of scaling, improved product consistency. | Reactor design, handling of solids, initial setup cost. |

| Advanced Homogeneous Catalysis | High efficiency and selectivity, tunable reactivity through ligand design. mdpi.com | Catalyst cost and recovery, sensitivity to impurities, removal of metal residues. |

Advanced Applications in Targeted Functional Material Design

The distinct functional groups of this compound make it an exceptional candidate for the design of targeted functional materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): The nicotinic acid moiety can act as a classic linker to coordinate with metal ions, while the formyl group can be either a secondary building unit or a post-synthetic modification site. This allows for the creation of MOFs with tailored pore environments. For example, the aldehyde can be used to anchor specific catalysts, capture guest molecules, or act as a sensor probe.

Covalent Organic Frameworks (COFs): The aldehyde and potentially a derivatized carboxylic acid can participate in condensation reactions to form robust, porous, and crystalline COFs. These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis.

Future research will likely focus on synthesizing a family of MOFs and COFs using this compound and systematically studying how the structure directs the material's properties.

| Material Type | Key Functional Group(s) | Potential Applications | Research Focus |

| Metal-Organic Frameworks (MOFs) | Nicotinic Acid (Linker), Formyl (Functional Site) | Gas separation, catalysis, chemical sensing, drug delivery. | Pore engineering, post-synthetic modification of the formyl group, guest-framework interaction studies. |

| Covalent Organic Frameworks (COFs) | Formyl (Reactive Site) | Heterogeneous catalysis, proton conduction, optoelectronics. | Linker geometry design, synthesis of highly crystalline frameworks, exploring electronic properties. |

Development of New Bio-inspired Architectures and Responsive Systems

Nature provides a vast library of complex, hierarchical structures that achieve remarkable performance using simple building blocks. mdpi.comresearchgate.net The concept of bio-inspired design can be applied to this compound to create novel materials and systems. mdpi.comresearchgate.netmdpi.com

Self-Assembling Systems: The molecule's structure, with its hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) sites, is conducive to forming predictable self-assembled structures like liquid crystals or gels. The formyl group adds another layer of potential interactions or reactivity.

pH-Responsive Materials: The nicotinic acid component is inherently pH-sensitive. This property can be harnessed to create "smart" materials that change their structure or release a payload in response to a specific pH trigger. mdpi.com For instance, a polymer incorporating this molecule could be designed to be stable at neutral pH but dissolve or swell in the acidic environment of a specific biological compartment. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Retrosynthesis Prediction: AI models can be trained on vast reaction databases to propose viable synthetic pathways for this compound and its derivatives. microsoft.com This can help chemists identify unconventional and potentially more efficient routes that might be overlooked by human intuition. microsoft.com

Reaction Optimization: ML algorithms can be coupled with automated reaction platforms to rapidly screen a wide range of variables (e.g., temperature, concentration, catalyst, solvent). nih.gov This AI-guided approach can efficiently determine the optimal conditions for synthesizing the target molecule, maximizing yield and minimizing byproducts. chemai.ionih.gov

Predicting Reaction Outcomes: For a given set of reactants and conditions, ML models can predict the likely products and their yields. eurekalert.orgchemeurope.com This is particularly valuable when exploring new catalytic systems or unconventional reaction pathways for the synthesis of this compound.

| AI/ML Application | Objective | Potential Impact on Research |

| Retrosynthesis Planning | Identify novel and efficient synthetic routes from available starting materials. microsoft.com | Discovery of unconventional pathways, reduction of synthetic steps. |

| Reaction Optimization | Determine the ideal set of conditions (temperature, solvent, catalyst) to maximize yield. nih.gov | Faster process development, improved efficiency and sustainability. |

| Outcome Prediction | Forecast the products and yields of a planned reaction. chemeurope.com | Reduced number of failed experiments, more efficient exploration of new chemical space. |

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools to design and screen new molecules in silico before committing to laborious and expensive laboratory synthesis. nih.gov By starting with the this compound scaffold, researchers can computationally design a library of derivatives and predict their properties for specific applications.

Structure-Property Relationships: Using methods like Density Functional Theory (DFT), chemists can calculate the electronic and geometric properties of derivatives. This allows for the rational design of molecules with, for example, specific light-absorbing properties for use in photosensitizers or tailored electronic levels for organic electronics.

Virtual Screening for Biological Activity: If a particular biological target is of interest, molecular docking simulations can be used to screen a virtual library of derivatives against the target's active site. nih.govnih.govnih.gov This can prioritize which compounds are most likely to be active, focusing synthetic efforts on the most promising candidates.

Predicting Material Properties: For applications in materials science, computational models can predict how derivatives of this compound will assemble and what the properties of the resulting bulk material (like a MOF or polymer) will be. mdpi.com This includes predicting pore size, gas adsorption capacity, or mechanical strength.

This computational-first approach, where molecules are designed and prescreened on a computer, represents a paradigm shift in chemical research, enabling a more targeted and efficient discovery process for new functional molecules and materials based on the this compound framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products